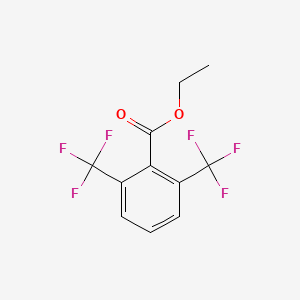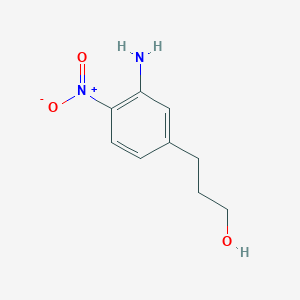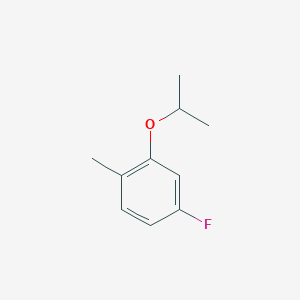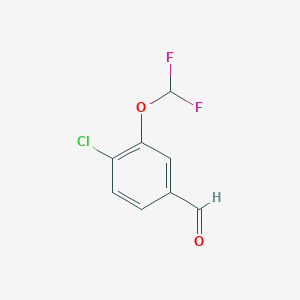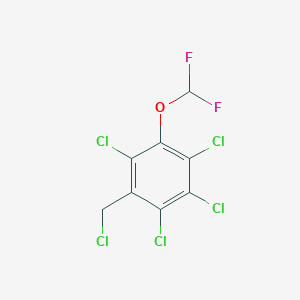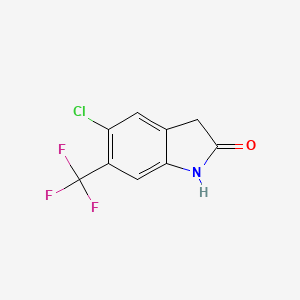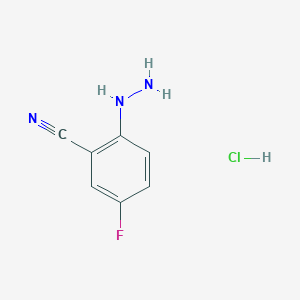
2-(Chlorodifluoromethylthio)-4-nitrotoluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chlorodifluoromethylthio)-4-nitrotoluene (CDFTN) is a compound that has been studied for its potential applications in a variety of scientific fields. It is a colorless, crystalline solid that has a melting point of 166-167°C and a boiling point of 250-251°C. CDFTN has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a building block for drug design. The compound has also been studied for its potential applications in biochemistry and physiology.
科学的研究の応用
2-(Chlorodifluoromethylthio)-4-nitrotoluene has been studied for its potential applications in a variety of scientific fields. The compound has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a building block for drug design. It has also been used as a model compound for studying the effects of halogenated organic compounds on the environment. Additionally, 2-(Chlorodifluoromethylthio)-4-nitrotoluene has been studied for its potential applications in biochemistry and physiology.
作用機序
2-(Chlorodifluoromethylthio)-4-nitrotoluene has been shown to bind to certain proteins and enzymes in the body, such as cytochrome P450 enzymes and glutathione S-transferases. This binding causes a change in the structure and activity of the proteins and enzymes, which can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
2-(Chlorodifluoromethylthio)-4-nitrotoluene has been shown to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to changes in drug metabolism and drug efficacy. Additionally, 2-(Chlorodifluoromethylthio)-4-nitrotoluene has been shown to affect the activity of glutathione S-transferases, which can lead to changes in the body’s response to oxidative stress. The compound has also been shown to bind to certain receptors in the brain, which can lead to changes in behavior and cognition.
実験室実験の利点と制限
2-(Chlorodifluoromethylthio)-4-nitrotoluene has several advantages for use in laboratory experiments. The compound is relatively inexpensive and easy to synthesize, and it is stable in a wide range of temperatures and pH levels. Additionally, 2-(Chlorodifluoromethylthio)-4-nitrotoluene can be used to study the effects of halogenated organic compounds on the environment. However, the compound has some limitations for use in laboratory experiments. 2-(Chlorodifluoromethylthio)-4-nitrotoluene is toxic and can cause irritation to the skin and eyes, so it should be handled with care. Additionally, the compound has a strong odor, so it should be used in a well-ventilated area.
将来の方向性
The potential future directions for 2-(Chlorodifluoromethylthio)-4-nitrotoluene research include further investigation into its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to explore the potential applications of 2-(Chlorodifluoromethylthio)-4-nitrotoluene in drug design and environmental studies. Additionally, more research could be done to explore the potential toxicity of 2-(Chlorodifluoromethylthio)-4-nitrotoluene and its effects on human health. Finally, further research could be done to explore the potential uses of 2-(Chlorodifluoromethylthio)-4-nitrotoluene in other scientific fields, such as materials science and nanotechnology.
合成法
2-(Chlorodifluoromethylthio)-4-nitrotoluene can be synthesized through a two-step process involving the reaction of 4-nitrotoluene with chlorodifluoromethylthiol. In the first step, 4-nitrotoluene is reacted with chlorodifluoromethylthiol in the presence of a base catalyst to form 2-(chlorodifluoromethylthio)-4-nitrotoluene. In the second step, the product is heated with a Lewis acid catalyst to form the desired 2-(Chlorodifluoromethylthio)-4-nitrotoluene product.
特性
IUPAC Name |
2-[chloro(difluoro)methyl]sulfanyl-1-methyl-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF2NO2S/c1-5-2-3-6(12(13)14)4-7(5)15-8(9,10)11/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELNPRKBYOMAEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])SC(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chlorodifluoromethylthio)-4-nitrotoluene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

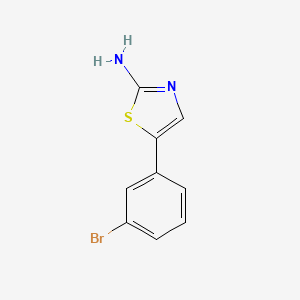

![4,4,5,5-Tetramethyl-2-[1,1':3',1''-terphenyl]-5'-yl-1,3,2-dioxaborolane](/img/structure/B6322163.png)


![2-{4-[4-(2-Hydroxy-phenyl)-piperazin-1-yl]-butyl}-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6322188.png)

